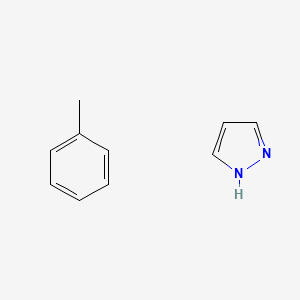
2,3-Bis-dibromomethyl-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis-dibromomethyl-pyrazine is an organic compound with the molecular formula C6H4Br4N2 It is a derivative of pyrazine, characterized by the presence of two dibromomethyl groups attached to the 2nd and 3rd positions of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-dibromomethyl-pyrazine typically involves the bromination of pyrazine derivatives. One common method is the reaction of pyrazine with bromoform (CHBr3) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis-dibromomethyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other functional groups using nucleophiles such as amines or thiols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form cyclobutarenes and other cyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Cycloaddition Reagents: Sodium iodide (NaI) is often used to facilitate cycloaddition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Cycloaddition Products: Cyclobutarenes and other cyclic compounds are major products of cycloaddition reactions.
Aplicaciones Científicas De Investigación
2,3-Bis-dibromomethyl-pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis-dibromomethyl-pyrazine involves its ability to undergo substitution and cycloaddition reactions. The dibromomethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the pyrazine ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(bromomethyl)pyrazine: Similar structure but with bromomethyl groups instead of dibromomethyl groups.
2,3-Bis(dibromomethyl)pyridine: A pyridine derivative with similar dibromomethyl groups.
Uniqueness
2,3-Bis-dibromomethyl-pyrazine is unique due to its specific substitution pattern and the presence of two dibromomethyl groups. This makes it more reactive and versatile in chemical synthesis compared to its analogs. Its ability to undergo both substitution and cycloaddition reactions provides a wide range of possibilities for the synthesis of novel compounds .
Propiedades
Fórmula molecular |
C6H4Br4N2 |
|---|---|
Peso molecular |
423.73 g/mol |
Nombre IUPAC |
2,3-bis(dibromomethyl)pyrazine |
InChI |
InChI=1S/C6H4Br4N2/c7-5(8)3-4(6(9)10)12-2-1-11-3/h1-2,5-6H |
Clave InChI |
BLVKGGOENLLQCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)C(Br)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Methyl(4-methylbenzoyl)amino]ethyl dodecanoate](/img/structure/B8512314.png)
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-(3,4-dichlorophenyl)-](/img/structure/B8512321.png)
![Carbamic acid,(3-amino-2'-methyl[1,1'-biphenyl]-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8512325.png)




![2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B8512351.png)
![tert-Butyl ((1R,3R,6S)-7-oxabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B8512359.png)

